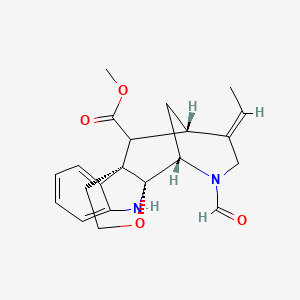

aspidophylline A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

aspidophylline A is a natural product found in Kopsia singapurensis with data available.

Aplicaciones Científicas De Investigación

Synthesis of Aspidophylline A

The total synthesis of this compound has been a focal point for many research groups, showcasing various methodologies to construct its complex structure. Notable achievements include:

- First Total Synthesis : The first total synthesis of this compound was reported in 2011, utilizing a series of key transformations such as Heck cyclization and Fischer indolization to assemble its bicyclic framework .

- Enantioselective Approaches : Subsequent studies have focused on enantioselective syntheses, which are crucial for understanding the compound's biological activity. For instance, one study described an asymmetric approach that culminated in the first enantioselective total synthesis of this compound .

- Recent Advances : Recent methodologies have included a 15-step synthesis involving intramolecular oxidative coupling and nickel-mediated cyclization, which effectively constructs the furoindoline motif characteristic of this alkaloid .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects, particularly against certain bacterial strains. This property is attributed to its unique structural features that interact with microbial cell membranes .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in these cells is an area of ongoing research, with implications for developing new cancer therapies .

- Neurological Effects : Some studies have explored the neuroprotective effects of this compound, indicating potential applications in treating neurodegenerative diseases .

Applications in Medicine

The diverse biological activities of this compound open avenues for various medical applications:

- Pharmaceutical Development : Given its antimicrobial and anticancer properties, this compound could serve as a lead compound in drug development. Its structural complexity allows for modifications that may enhance efficacy and reduce toxicity.

- Natural Product Chemistry : As a naturally occurring compound, this compound contributes to the understanding of alkaloids' role in traditional medicine and their potential integration into modern therapeutic practices.

Table 1: Summary of Synthesis Methods

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of this compound on breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways. This finding suggests that further exploration could lead to the development of novel anticancer agents based on this alkaloid .

Análisis De Reacciones Químicas

Heck Cyclization for Bicyclic Scaffold Construction

A Heck cyclization was utilized to assemble the [3.3.1]-bicyclic core of aspidophylline A. This reaction involved a palladium-catalyzed intramolecular coupling of a vinyl bromide intermediate, forming the critical bicyclic framework in high yield .

Example Reaction Pathway:

textVinyl bromide intermediate → Pd(0)-catalyzed cyclization → [3.3.1]-bicyclic scaffold

Interrupted Fischer Indolization

A late-stage interrupted Fischer indolization installed the furoindoline moiety and completed the pentacyclic structure. This reaction leveraged a tryptamine-derived intermediate, enabling selective bond formation under acidic conditions .

Key Conditions:

Asymmetric Hydride Transfer Hydrogenation

A Ru-catalyzed asymmetric transfer hydrogenation established the C7 quaternary stereocenter with high enantioselectivity (97% ee) .

Reaction Scheme:

Acetylenic ketoneRu S Binap R Alcohol intermediate

Gold-Catalyzed Cyclization

A cationic gold(I)-catalyzed 6-exo-dig cyclization formed the methanoquinolizidine core, achieving >90% diastereoselectivity .

Optimized Conditions:

Desulfonylation and Cyclization

Denosylation of advanced intermediates was achieved using a solid-supported thiol resin, enabling clean N–S bond cleavage without epimerization . Subsequent cyclization under mild acidic conditions furnished the bis(N,O-acetal) linkage .

Challenges and Innovations

Propiedades

Fórmula molecular |

C21H24N2O4 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,13E,14S)-13-ethylidene-11-formyl-18-oxa-8,11-diazapentacyclo[7.6.3.110,14.01,9.02,7]nonadeca-2,4,6-triene-15-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-3-13-11-23(12-24)17-10-14(13)18(19(25)26-2)20-8-9-27-21(17,20)22-16-7-5-4-6-15(16)20/h3-7,12,14,17-18,22H,8-11H2,1-2H3/b13-3-/t14-,17+,18?,20+,21+/m1/s1 |

Clave InChI |

NKMFTVSMLXLPDB-MODIEMIGSA-N |

SMILES isomérico |

C/C=C\1/CN([C@H]2C[C@H]1C([C@@]34[C@@]2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |

SMILES canónico |

CC=C1CN(C2CC1C(C34C2(NC5=CC=CC=C53)OCC4)C(=O)OC)C=O |

Sinónimos |

aspidophylline A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.